Specific Scientific Field: Organic Chemistry, specifically in the synthesis of insecticides.
Summary of the Application: Methyl 2-amino-5-chloro-3-methylbenzoate is used as a starting material in the synthesis of Chlorantraniliprole, an insecticide that is used to control many types of pests, including those that are resistant to other insecticides.
Results or Outcomes: The outcome of this process is the production of Chlorantraniliprole, a potent insecticide. The effectiveness of Chlorantraniliprole in controlling pests has been well-documented in various studies.
Specific Scientific Field: Organic Chemistry
Summary of the Application: Methyl 2-amino-5-chloro-3-methylbenzoate is used as a building block in organic chemistry.
Methods of Application or Experimental Procedures: The exact procedures and technical details can vary greatly depending on the specific synthesis or reaction being carried out.
Results or Outcomes: The outcomes can vary greatly depending on the specific synthesis or reaction being carried out.
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Methyl 2-amino-5-chloro-3-methylbenzoate can be used in the synthesis of specific compounds with potential medicinal applications.
Methyl 2-amino-5-chloro-3-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 199.63 g/mol. It is characterized by the presence of an amino group, a chloro substituent, and a methyl group on the benzene ring, making it a derivative of benzoic acid. The compound appears as a solid powder and has a melting point ranging from 238 to 243 degrees Celsius. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical chemistry .
While specific biological activity data for methyl 2-amino-5-chloro-3-methylbenzoate is limited, its structural analogs have shown various pharmacological properties. Compounds similar to this one often exhibit anti-inflammatory and analgesic activities due to their ability to interact with biological pathways involving inflammation and pain response mechanisms. Further studies are needed to elucidate its specific biological effects .
The synthesis of methyl 2-amino-5-chloro-3-methylbenzoate typically involves several steps:
Methyl 2-amino-5-chloro-3-methylbenzoate finds applications primarily in:
Methyl 2-amino-5-chloro-3-methylbenzoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 2-amino-4-chlorobenzoate | 5900-58-3 | 0.98 |
Methyl 2-amino-4,5-dichlorobenzoate | 844647-17-2 | 0.96 |
Ethyl 2-amino-5-chlorobenzoate | 63243-75-4 | 0.96 |
Ethyl 2-amino-4-chlorobenzoate | 60064-34-8 | 0.94 |
Methyl 2-amino-5-chloro-3-methylbenzoate is unique due to its specific positioning of the chloro and amino groups relative to the methyl group on the benzene ring. This arrangement influences its reactivity and potential applications in organic synthesis compared to similar compounds which may have different substituent positions or types .